molecular formula C3H5NO B3342647 Nitrosocyclopropane CAS No. 28017-92-7

Nitrosocyclopropane

Cat. No.: B3342647
CAS No.: 28017-92-7
M. Wt: 71.08 g/mol
InChI Key: KFBFBVWPLFNCTQ-UHFFFAOYSA-N
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Description

Nitrosocyclopropane is an organic compound characterized by a three-membered cyclopropane ring with a nitroso group attached to one of the carbon atoms. This compound is of significant interest due to its unique structural features and reactivity, which make it a valuable subject in organic chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosocyclopropane can be synthesized through several methods, including:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Nitrosocyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Nitrocyclopropane.

    Reduction Products: Cyclopropylamines.

    Substitution Products: Various substituted cyclopropanes depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of nitrosocyclopropane involves its reactivity due to the strained three-membered ring and the presence of the nitroso group. The nitroso group can participate in various reactions, including:

Comparison with Similar Compounds

Uniqueness: Nitrosocyclopropane is unique due to its high ring strain and the presence of the nitroso group, which imparts distinct reactivity compared to other nitroso compounds. Its small ring size and high reactivity make it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

nitrosocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c5-4-3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBFBVWPLFNCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492510
Record name Nitrosocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28017-92-7
Record name Nitrosocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nitrosocyclopropane
Reactant of Route 2
Nitrosocyclopropane
Reactant of Route 3
Nitrosocyclopropane
Reactant of Route 4
Reactant of Route 4
Nitrosocyclopropane

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